N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Description
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine (4-membered nitrogen-containing ring) core. Key structural features include:
- A 4-fluorophenoxyethyl side chain linked to the azetidine nitrogen.
- A thiophene-2-carbonyl group attached to the azetidine ring.
- A carboxamide moiety at the 3-position of the azetidine.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-3-5-14(6-4-13)23-8-7-19-16(21)12-10-20(11-12)17(22)15-2-1-9-24-15/h1-6,9,12H,7-8,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAKTFHQLPKMFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Preparation of 4-fluorophenoxyethylamine: This can be achieved by reacting 4-fluorophenol with ethylene oxide in the presence of a base.
Synthesis of thiophene-2-carbonyl chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride.
Formation of azetidine-3-carboxamide: This involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Targets
The table below highlights structural and functional differences between the target compound and key analogs:
Key Observations:
Core Heterocycles :
- The azetidine ring in the target compound contrasts with triazole (ZVT, ) or benzamide (OT4) cores in analogs. Azetidines are less common in medicinal chemistry due to synthetic challenges but offer conformational rigidity that may enhance binding specificity .
- Triazole-containing compounds (e.g., ZVT) are prevalent in antimicrobial agents due to their metabolic stability and hydrogen-bonding capacity .
Substituent Effects: The 4-fluorophenoxyethyl group is shared with ZVT, suggesting a role in hydrophobic interactions or target recognition . The thiophene-2-carbonyl moiety in the target compound may mimic aromatic systems in cofactors (e.g., flavin-adenine dinucleotide in DprE1) . Trifluoromethyl groups (OT4) enhance lipophilicity and electron-withdrawing effects, improving binding to charged active sites .
Pharmacological and Computational Insights
Binding Affinity and Docking Studies:
- Methodology : AutoDock Vina, a widely used docking tool, was employed to predict binding modes for analogs like ZVT and OT4 . This software offers improved speed and accuracy compared to earlier tools like AutoDock 4 .
- The azetidine’s compact structure might reduce steric hindrance compared to bulkier triazoles .
Challenges and Limitations
- Solubility and Stability : Fluorinated and heterocyclic groups (e.g., thiophene) may reduce aqueous solubility, necessitating formulation optimization .
- Target Specificity : Unlike ZVT (targeting MtPanK) or OT4 (targeting MtDprE1), the biological target of the azetidine derivative remains unconfirmed, highlighting a need for experimental validation .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features several key functional groups:
- Azetidine ring : A four-membered nitrogen-containing heterocycle.
- Thiophene moiety : A five-membered ring containing sulfur.
- Fluorophenoxy group : A phenol derivative with a fluorine substituent, which can influence the compound's electronic properties and reactivity.
IUPAC Name : this compound
Molecular Formula : C17H17FN2O3S
CAS Number : 1286699-34-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorophenoxy group may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of various biological pathways.
Anticancer Potential
Recent studies have suggested that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, related thiophene derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
A comparative analysis of the cytotoxic effects of this compound against well-characterized anticancer agents (e.g., cisplatin) indicates that this compound may possess comparable or enhanced activity in specific contexts.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Cisplatin | MDA-MB-231 | 5.0 |
| N-[2-(4-chlorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | SUIT-2 | TBD |
Enzyme Inhibition
In vitro studies have indicated that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, its potential as an acetyl-CoA carboxylase (ACC) inhibitor has been explored, which could have implications for metabolic disorders and obesity management.
Case Studies
-
Cytotoxicity Assessment :
- A recent study evaluated the cytotoxic effects of various azetidine derivatives, including our compound of interest, on breast cancer cell lines (MDA-MB-231). The results indicated a dose-dependent increase in cell death, suggesting a potential mechanism involving apoptosis induction.
-
Enzyme Inhibition Studies :
- Another research effort focused on the inhibition of ACC by thiophene derivatives. The findings demonstrated that compounds similar to this compound effectively reduced fatty acid synthesis in HepG2 cells, highlighting its potential application in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
